molecular formula C16H20N4O2S B15284202 2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

Cat. No.: B15284202
M. Wt: 332.4 g/mol
InChI Key: SQOHFXHSPPSQCC-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinethiol with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(methyl)acetamide
  • 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(ethyl)acetamide

Uniqueness

The presence of the tert-butyl group in 2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(tert-butyl)acetamide imparts unique steric and electronic properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different alkyl groups.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide

InChI

InChI=1S/C16H20N4O2S/c1-16(2,3)20-11(21)9-23-15-18-13(17)12(14(22)19-15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,20,21)(H3,17,18,19,22)

InChI Key

SQOHFXHSPPSQCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC(=C(C(=O)N1)C2=CC=CC=C2)N

Origin of Product

United States

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